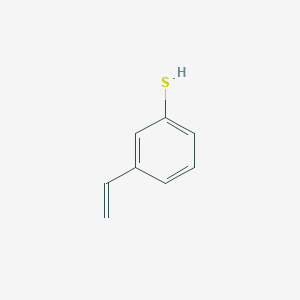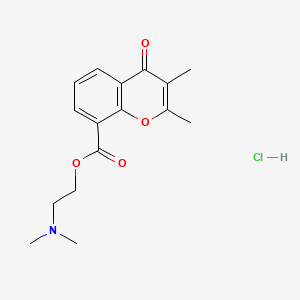![molecular formula C24H20N2 B14468188 Bis[1-(naphthalen-1-yl)ethylidene]hydrazine CAS No. 70123-52-3](/img/structure/B14468188.png)
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine is a chemical compound with the molecular formula C12H12N2 It is known for its unique structure, which includes two naphthalene rings connected by a hydrazine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(naphthalen-1-yl)ethylidene]hydrazine typically involves the condensation of 1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine bridge into an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine-substituted compounds, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which Bis[1-(naphthalen-1-yl)ethylidene]hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound may intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaldehyde: A precursor in the synthesis of Bis[1-(naphthalen-1-yl)ethylidene]hydrazine.
Naphthoquinone: An oxidation product of the compound.
Phenylhydrazine: A related hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its dual naphthalene structure and the presence of a hydrazine bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
70123-52-3 |
|---|---|
Molekularformel |
C24H20N2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-N-(1-naphthalen-1-ylethylideneamino)ethanimine |
InChI |
InChI=1S/C24H20N2/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-26-18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H3 |
InChI-Schlüssel |
PCMMCSZMSVAZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
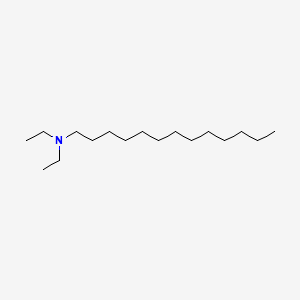
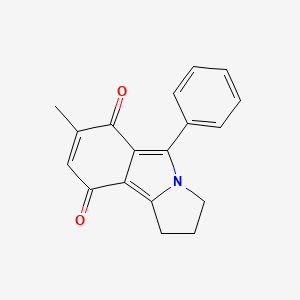
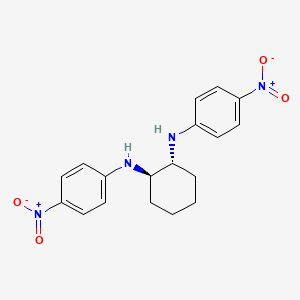
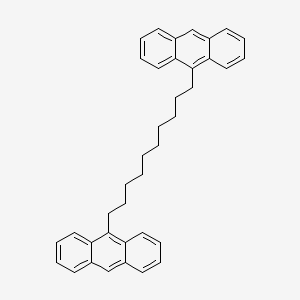
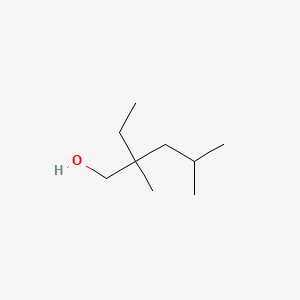
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
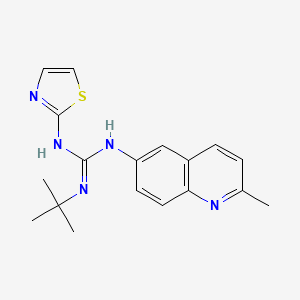

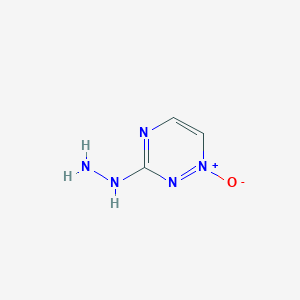
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
